![molecular formula C7H14N2O2S B13176510 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a spirocyclic framework, which is known for imparting rigidity and stability to the molecule. This structural characteristic makes it a valuable building block in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane typically involves the reaction of 2,6-diazaspiro[3.4]octane with methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Methanesulfonyl-2,6-diazaspiro[3
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. In the context of its antimicrobial activity, the compound may interfere with bacterial enzyme systems, leading to the generation of reactive intermediates that are lethal to the bacteria .
Comparison with Similar Compounds
2-Methanesulfonyl-2,6-diazaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane: The parent compound without the methanesulfonyl group.
Spirocyclic Nitrofuran Derivatives: Compounds with similar spirocyclic frameworks but different functional groups, which have shown potent antitubercular activity.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3 |
InChI Key |
OIVFEIDIEWVCJO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


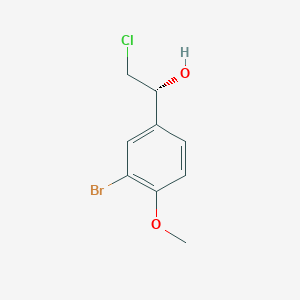
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)

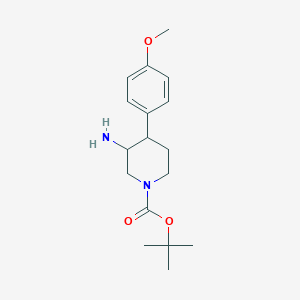

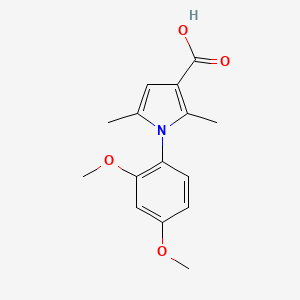
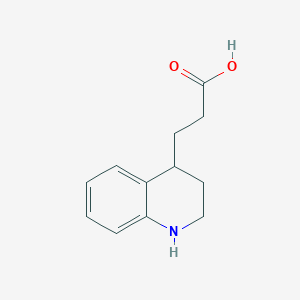
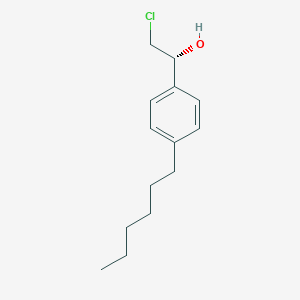
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
